

Physical and chemical properties of Black N-102

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Anilino-6-dibutylamino-3-methylfluoran
Cat. No.:	B1226379

[Get Quote](#)

In-Depth Technical Guide to Black N-102

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Black N-102, a fluoran-based leuco dye. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this compound for their work.

Core Compound Information

Black N-102, scientifically known as 7-Anilino-3-diethylamino-6-methyl fluoran, is a synthetic organic compound widely utilized as a color former in thermochromic and pressure-sensitive recording materials. Its ability to undergo a reversible color change upon exposure to heat or an acidic developer makes it a key component in applications such as thermal paper, carbonless copy paper, and various indicator technologies.

Physical Properties

The physical characteristics of Black N-102 are summarized in the table below. These properties are crucial for determining its suitability in various applications and for developing appropriate handling and processing procedures.

Property	Value
Appearance	White to off-white or light gray powder/crystal
Melting Point	195-197 °C
Boiling Point	673.9 ± 55.0 °C (Predicted)
Density	1.30 ± 0.1 g/cm ³ (Predicted)
Solubility	Insoluble in water. Soluble in organic solvents.

Chemical Properties

The chemical properties of Black N-102 are centered around its identity as a leuco dye. The defining characteristic is the presence of a lactone ring within its fluoran structure, which can be reversibly opened. This structural change is the basis for its color-changing behavior.

Property	Value/Description
Chemical Name	7-Anilino-3-diethylamino-6-methyl fluoran
CAS Number	29512-49-0
Molecular Formula	C ₃₁ H ₂₈ N ₂ O ₃
Molecular Weight	476.57 g/mol
IUPAC Name	2'-anilino-6'-(diethylamino)-3'-methylspiro[isobenzofuran-1,9'-xanthen]-3-one
Stability	Stable under normal conditions. Incompatible with strong oxidizing agents.
Reactivity	The lactone ring is susceptible to opening in the presence of an acid or upon heating, leading to the formation of a colored zwitterionic structure.

Experimental Protocols

While specific experimental protocols for the determination of every property of Black N-102 are not publicly available, the following are general, standardized methodologies that are typically employed for characterizing such compounds.

Determination of Melting Point

The melting point of a solid crystalline substance like Black N-102 is typically determined using a capillary melting point apparatus.

Methodology:

- A small, finely powdered sample of Black N-102 is packed into a capillary tube.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Determination of Solubility

The solubility of Black N-102 in various solvents can be determined by the equilibrium solubility method.

Methodology:

- An excess amount of Black N-102 is added to a known volume of the solvent in a sealed container.
- The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of Black N-102 in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis (UV-Vis)

UV-Vis spectroscopy is used to characterize the electronic absorption properties of Black N-102 in both its colorless and colored forms.[\[1\]](#)

Methodology:

- A dilute solution of Black N-102 in a suitable organic solvent (e.g., acetone or acetonitrile) is prepared.
- The UV-Vis absorption spectrum of the solution is recorded to observe the absorption maxima in its colorless (lactone) form.
- A small amount of an acid (e.g., trifluoroacetic acid) is added to the solution to induce the color change.
- The UV-Vis absorption spectrum of the resulting colored solution is recorded to determine the absorption maximum of the colored (zwitterionic) form.[\[1\]](#)

Thermochromic Mechanism and Visualization

The thermochromic behavior of Black N-102 is a result of a reversible equilibrium between its colorless lactone form and its colored zwitterionic form. This transition is typically facilitated by a developer (a weak acid) and a solvent or matrix that allows for the interaction upon a change in temperature.

At low temperatures, Black N-102 exists in its stable, colorless lactone form where the central carbon of the spiro system is sp^3 hybridized, isolating the chromophoric systems of the molecule. Upon heating, the developer donates a proton to the lactone ring, causing it to open. This leads to the formation of a highly conjugated, planar zwitterionic structure with an sp^2 hybridized central carbon. This extended conjugation allows the molecule to absorb visible light, resulting in the appearance of a black color. The process is reversible, and upon cooling, the lactone ring reforms, and the compound returns to its colorless state.

The following diagram illustrates this fundamental mechanism.

Colorless State (Low Temperature)

Black N-102 (Lactone Form)

- Closed Lactone Ring
- sp^3 Spiro Carbon
- Non-planar
- No Visible Light Absorption

+ Heat
+ Acid Developer
- Heat (Cooling)

Colored State (High Temperature)

Black N-102 (Zwitterionic Form)

- Open Lactone Ring
- sp^2 Spiro Carbon
- Planar, Conjugated System
- Absorbs Visible Light

[Click to download full resolution via product page](#)

Caption: Reversible thermochromic mechanism of Black N-102.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Physical and chemical properties of Black N-102]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1226379#physical-and-chemical-properties-of-black-n-102>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com